2'-Mchp is derived from the esterification of phthalic acid with 2-methylcyclohexanol. It is classified under the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation as a substance posing significant risk to human health and the environment. Specifically, it falls under the category of ortho-phthalates, which includes other notable compounds such as diethylhexyl phthalate and dibutyl phthalate .
The synthesis of 2'-Mchp typically involves the following steps:
This method allows for the efficient production of 2'-Mchp with a high degree of purity suitable for industrial applications.
The molecular structure of 2'-Mchp can be described as follows:
The compound exhibits a three-dimensional conformation due to the cyclic structure of cyclohexane, which affects its reactivity and interactions with biological systems.
2'-Mchp can undergo several chemical reactions typical for esters:
These reactions are significant in understanding its environmental degradation pathways and potential toxicity.
The mechanism of action for 2'-Mchp primarily involves its interaction with hormonal pathways:
Understanding this mechanism is crucial for assessing potential health risks associated with exposure.
Key physical and chemical properties of 2'-Mchp include:
These properties are essential for evaluating its behavior in environmental systems and potential exposure risks.
2'-Mchp has several scientific and industrial applications:
Due to its classification as a substance of very high concern, its use is increasingly scrutinized, leading to ongoing research into safer alternatives.
2'-Fluoro-6'-methylene carbocyclic adenosine (systematic name: 4'-Fluoro-1'-[(6-methylenecarbocyclic)]adenosine) is a synthetic carbocyclic nucleoside analog characterized by strategic structural modifications to the natural adenosine scaffold. Its core structure replaces the ribose sugar's oxygen atom with a methylene group (–CH₂–), forming a saturated carbocyclic ring, while incorporating a fluorine atom at the 2'-position. This fluorine atom serves dual purposes: enhancing metabolic stability and influencing binding affinity to viral polymerases. The carbocyclic configuration eliminates the hydrolytically labile glycosidic bond, conferring enzymatic resistance.
Table 1: Key Chemical Identifiers of 2'-Fluoro-6'-methylene carbocyclic adenosine
Property | Value/Descriptor |
---|---|
Systematic Name | 4'-Fluoro-1'-[(6-methylenecarbocyclic)]adenosine |
Molecular Formula | C₁₃H₁₆FN₅O₃ |
CAS Registry Number | Not publicly disclosed in sources |
Molecular Weight | 293.30 g/mol (calculated) |
Core Structure | Carbocyclic adenosine analog |
Key Modifications | 2'-Fluoro substitution, 6'-methylene carbocyclic ring |
The phosphoramidate prodrug form, 2'-Fluoro-6'-methylene carbocyclic adenosine phosphoramidate (FMCAP), incorporates an amino acid ester moiety (commonly L-alanine isopropyl ester) linked via a phosphorus-based bridge. This modification facilitates intracellular delivery and enzymatic conversion to the active triphosphate metabolite. Nomenclature follows IUPAC guidelines for nucleoside analogs, with "carbocyclic" denoting the carbon-based ring substitution and "phosphoramidate" specifying the prodrug linkage [8].
The development of 2'-Fluoro-6'-methylene carbocyclic adenosine emerged in response to the critical need for hepatitis B virus (HBV) therapeutics capable of overcoming drug-resistant mutations. Prior nucleos(t)ide analogs (NAs)—such as lamivudine, entecavir, and adefovir—faced limitations due to the emergence of HBV variants with mutations in the viral polymerase gene (e.g., rtM204V/I, rtL180M, rtN236T). These mutations reduce drug binding affinity or enhance primer-template discrimination, diminishing therapeutic efficacy.
Synthetic efforts focused on designing molecules that maintain activity against multidrug-resistant HBV. Researchers hypothesized that combining a carbocyclic ring (metabolic stability) with a 2'-fluoro group (steric and electronic effects) and a 6'-methylene moiety (conformational constraint) would yield a potent inhibitor less susceptible to resistance. Initial synthesis and screening identified the lead compound in the early 2010s, with optimization leading to the selection of the phosphoramidate prodrug (FMCAP) to ensure efficient intracellular delivery and phosphorylation. Key milestones include:
This development pathway exemplifies structure-based drug design targeting viral vulnerabilities unmet by existing therapies.
2'-Fluoro-6'-methylene carbocyclic adenosine and its prodrug exhibit significant antiviral activity against HBV, particularly drug-resistant strains. Its pharmacological significance stems from three interrelated mechanisms:
Metabolic Activation: The phosphoramidate prodrug (FMCAP) undergoes intracellular hydrolysis by esterases and phosphoramidases, releasing the parent nucleoside analog. Subsequent phosphorylation by cellular kinases yields the active 5'-triphosphate form (FMCA-TP). This metabolite functions as a competitive substrate and obligate chain terminator for HBV reverse transcriptase (RT). The 3'-hydroxyl group absence in the carbocyclic structure prevents further nucleotide elongation, halting viral DNA synthesis [8].
Activity Against Resistant Mutants: FMCA-TP maintains high affinity for HBV RT even with common resistance mutations (e.g., rtM204V, rtL180M, rtS202G). Molecular modeling studies indicate that the 2'-fluoro and 6'-methylene groups optimize binding interactions within the mutated active site, reducing steric clashes and preserving hydrogen bonding. This contrasts sharply with entecavir, which shows markedly reduced efficacy against triple mutants.
CAS No.: 112484-85-2
CAS No.: 10606-14-1